molecular formula C16H16N2 B14374414 1,10-Dimethyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole CAS No. 90013-03-9

1,10-Dimethyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole

Cat. No.: B14374414
CAS No.: 90013-03-9
M. Wt: 236.31 g/mol
InChI Key: DCPCDZWVAJVZHV-UHFFFAOYSA-N
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Description

1,10-Dimethyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities. The structure of this compound includes a pyrrole ring fused with a carbazole moiety, making it a unique scaffold for various applications in medicinal chemistry and other scientific fields.

Preparation Methods

The synthesis of 1,10-Dimethyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole-derived intermediates. The process typically includes the following steps:

  • Preparation of pyrrole-derived α,β-alkynyl ketones.
  • Introduction of different groups into the alkyne via Sonogashira cross-coupling.
  • Formation of pyrazole by reacting α,β-alkynyls with hydrazine monohydrate.
  • Cyclization catalyzed by gold to form pyrazoles.
  • Final cyclization using sodium hydride (NaH) .

Chemical Reactions Analysis

1,10-Dimethyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1,10-Dimethyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,10-Dimethyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit kinase activity, which is crucial for cell signaling and proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

1,10-Dimethyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole can be compared with other similar compounds, such as:

    1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: This compound has a similar pyrrole-based structure but differs in its biological activities and applications.

    1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: Another related compound with distinct chemical properties and uses.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various scientific research and industrial applications .

Properties

CAS No.

90013-03-9

Molecular Formula

C16H16N2

Molecular Weight

236.31 g/mol

IUPAC Name

1,10-dimethyl-2,3-dihydropyrrolo[2,3-a]carbazole

InChI

InChI=1S/C16H16N2/c1-17-10-9-11-7-8-13-12-5-3-4-6-14(12)18(2)16(13)15(11)17/h3-8H,9-10H2,1-2H3

InChI Key

DCPCDZWVAJVZHV-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C1C3=C(C=C2)C4=CC=CC=C4N3C

Origin of Product

United States

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